Diethyl 2-(4-cyanobenzyl)malonate
Description
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
diethyl 2-[(4-cyanophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(10-16)8-6-11/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
YJSVSDAHLZIYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-cyanobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-cyanobenzyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 4-cyanobenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-cyanobenzyl)malonate undergoes various chemical reactions, including:
Alkylation: Further alkylation can occur at the remaining α-hydrogen atoms.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Alkylated Malonates: Products of further alkylation.
Carboxylic Acids: Products of hydrolysis and decarboxylation.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : Diethyl 2-(4-cyanobenzyl)malonate serves as a key intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new compounds.
- Reactivity : The compound can participate in nucleophilic substitution reactions due to the presence of the enolate ion, facilitating the formation of α-substituted diethyl malonates .
-
Medicinal Chemistry
- Pharmaceutical Intermediates : It is explored as a precursor for synthesizing biologically active compounds, including potential drug candidates. Its derivatives are investigated for their therapeutic properties against various diseases.
- Targeted Drug Delivery : Research indicates that compounds derived from this compound can be used in targeted drug delivery systems, enhancing the efficacy and reducing side effects of pharmaceuticals .
-
Biological Applications
- Fluorescent Probes : Variants of diethyl malonate have been utilized to develop fluorescent probes for biological imaging. For instance, a diethyl malonate-based probe has shown promise in detecting hydrazine in living cells, demonstrating its potential in environmental monitoring and biomedical applications .
Data Table: Applications Overview
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Used as a building block for complex organic molecules | Participates in nucleophilic substitution |
| Medicinal Chemistry | Serves as a precursor for biologically active compounds | Potential drug candidates |
| Biological Imaging | Development of fluorescent probes for cellular imaging | Effective detection of hydrazine in cells |
| Material Science | Utilized in creating specialty chemicals and materials | Involved in production processes |
Case Studies
-
Synthesis of Antiviral Agents
- A study explored the use of this compound in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The compound's structural features facilitated modifications that enhanced antiviral activity.
- Environmental Monitoring
-
Pharmaceutical Development
- A recent investigation highlighted the role of this compound derivatives in developing new analgesics. The study focused on optimizing their pharmacological properties through structural modifications.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-cyanobenzyl)malonate involves its reactivity as an enolate ion. The enolate ion formed upon deprotonation can act as a nucleophile, participating in various nucleophilic substitution reactions. The presence of the 4-cyanobenzyl group enhances its reactivity and provides additional sites for functionalization.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs of Diethyl 2-(4-Cyanobenzyl)malonate
Reactivity and Functional Group Compatibility
- Electron-Withdrawing Groups (EWGs): The 4-cyanobenzyl group likely increases electrophilicity at the malonate core, facilitating nucleophilic attacks or cyclizations, akin to trifluoromethyl- or pyridyl-substituted analogs .
- Copper-Catalyzed Arylation: Alpha-aryl malonates (e.g., Diethyl 2-phenylmalonate) are synthesized via CuI-catalyzed coupling with aryl iodides, demonstrating broad functional group tolerance . This method could theoretically extend to 4-cyanobenzyl derivatives.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Diethyl 2-(4-cyanobenzyl)malonate?
- Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition. For example, substituted malonates like Diethyl 2-(2-nitrophenyl)malonate are prepared by reacting 2-nitrofluorobenzene with diethyl malonate under basic conditions (K₂CO₃, DMF, 100°C) . Similarly, asymmetric synthesis of derivatives (e.g., Diethyl 2-(2-cyanoethyl)malonate) employs L-proline as a chiral catalyst in a Michael addition between diethyl malonate and acrylonitrile, achieving 79% enantiomeric excess under optimized conditions (pyridine solvent, 35°C, 48 h) .
- Key Considerations : Base-catalyzed reactions require anhydrous conditions to avoid hydrolysis. Catalyst loading (e.g., 0.04 mol L-proline) and solvent polarity significantly influence yield and enantioselectivity .
Q. How is the structure of this compound characterized in research settings?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming substitution patterns. For example, ¹H NMR signals for malonate methylene protons typically appear at δ 3.3–4.3 ppm, while aromatic protons from the 4-cyanobenzyl group resonate at δ 7.4–8.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. For derivatives like Diethyl 2-(cyclopentylmethyl)malonate, HRMS (ESI) matches calculated and experimental [M+H]⁺ values (e.g., 285.1704 vs. 285.1705) .
Advanced Research Questions
Q. How can hydrolysis of this compound be optimized to avoid decarboxylation?
- Challenges : Acidic hydrolysis (e.g., HBr/AcOH) of related esters like Diethyl 2-(perfluorophenyl)malonate often leads to decarboxylation, yielding 2-(perfluorophenyl)acetic acid instead of the desired malonic acid .
- Methodology :
- Base-Mediated Hydrolysis : Use mild bases (e.g., NaHCO₃) in polar aprotic solvents (DMF/H₂O) at controlled temperatures (≤50°C) to minimize side reactions.
- Protecting Groups : Introduce tert-butyl esters for acid-stable intermediates, cleaved later under selective conditions .
- Validation : Monitor reaction progress via TLC or LCMS to detect intermediates and adjust conditions dynamically.
Q. What strategies enhance enantioselectivity in asymmetric alkylation of this compound?
- Catalytic Systems :
- Organocatalysts : Thiourea-based bifunctional catalysts improve enantioselectivity in alkylidenemalonate additions, achieving >90% ee for aryl-substituted derivatives .
- Enzymatic Methods : AMDase (arylmalonate decarboxylase) catalyzes enantioselective decarboxylation, though substrate specificity requires optimization (e.g., modifying the 4-cyanobenzyl group’s steric profile) .
Q. How do electronic effects of the 4-cyanobenzyl group influence reactivity in cross-coupling reactions?
- Electrophilicity Modulation : The electron-withdrawing cyano group increases the electrophilicity of the malonate α-carbon, facilitating nucleophilic attacks. For example, Cu-catalyzed arylations with aryl iodides proceed efficiently (80–90% yield) under mild conditions (Cs₂CO₃, CuI, 2-phenylphenol, 80°C) .
- Mechanistic Insight : DFT studies on related systems (e.g., Diethyl 2-(2-nitrophenyl)malonate) show that electron-deficient aryl groups lower transition-state energy for C–C bond formation .
Data Analysis & Contradictions
Q. Why do conflicting results arise in malonate sorption studies on mineral surfaces?
- Contradiction : EXAFS data for Pb(II)-malonate-hematite systems suggest ternary surface complexes, while FTIR indicates inner-sphere coordination .
- Resolution : pH-dependent speciation explains discrepancies. At pH 4–6, malonate binds Pb(II) via carboxylate bridges (ternary complexes), while at pH >7, direct Fe–malonate coordination dominates .
Q. How can conflicting toxicity profiles of malonate derivatives be reconciled?
- Case Study : Co-administration of MDMA (a serotonin neurotoxin) and malonate exacerbates striatal dopamine depletion in rats, but fluoxetine pretreatment blocks this effect .
- Mechanism : Malonate inhibits mitochondrial complex II, amplifying oxidative stress. The 4-cyanobenzyl group’s lipophilicity may enhance blood-brain barrier penetration, requiring dose adjustments in neurotoxicity models .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in vivo studies?
- Safety Data : Diethyl malonate derivatives exhibit moderate eye irritation (reversible within 21 days in rabbit models) . Use PPE (gloves, goggles) and work in fume hoods.
- Metabolic Stability : The 4-cyanobenzyl group may undergo hepatic CYP450-mediated oxidation. Pre-screen metabolites using microsomal assays to identify reactive intermediates.
Tables
| Parameter | Typical Range | Reference |
|---|---|---|
| Melting Point | 35–40°C (varies with substituent) | |
| Enantiomeric Excess (L-proline) | 70–79% | |
| Hydrolysis Half-life (pH 7) | 12–24 h | |
| NMR Chemical Shift (α-CH₂) | δ 3.3–4.3 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
